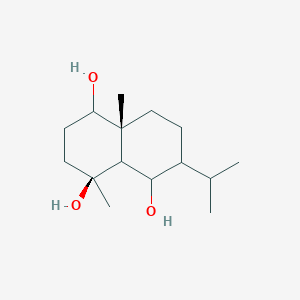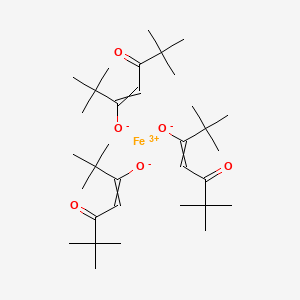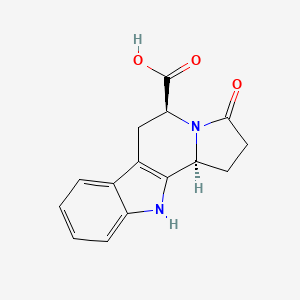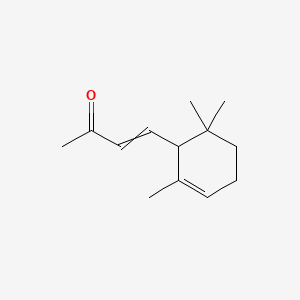
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is a naturally occurring sesquiterpene alcohol Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have complex cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of acid catalysts or specific sesquiterpene synthases can promote the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plants or fungi, followed by purification processes. Alternatively, biotechnological methods, such as microbial fermentation using genetically engineered microorganisms, can be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating certain biological pathways.
Industry: The compound can be used in the development of new materials or as a natural additive in various products.
Mechanism of Action
The mechanism of action of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Eudesmane: A sesquiterpene with a similar core structure but lacking the hydroxyl groups.
1beta,4beta,6alpha-Trihydroxyeudesmane: A stereoisomer with different spatial arrangement of the hydroxyl groups.
Uniqueness
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct biological activity and potential applications. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(4S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15-/m0/s1 |
InChI Key |
SFPWDWLORNWKSK-GBGJHRCWSA-N |
Isomeric SMILES |
CC(C)C1CC[C@]2(C(CC[C@](C2C1O)(C)O)O)C |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)






![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
